molecular formula C7H7NO3 B3045716 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide CAS No. 1125-34-4

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide

Cat. No.: B3045716
CAS No.: 1125-34-4
M. Wt: 153.14 g/mol
InChI Key: WKUTWAZFIDHPGR-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide, also known as 6-methylpicolinic acid 1-oxide, is a heterocyclic organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide can be achieved through the oxidation of 6-methyl-2-pyridinecarboxylic acid. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of oxidizing agents and solvents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Studied for its potential pharmacological activities, including interactions with metalloenzymes and as a component of metal-based drugs.

    Industry: Utilized in the preparation of catalysts and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide group enhances the compound’s ability to participate in redox reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide is unique due to the presence of both the methyl group and the N-oxide group, which confer distinct chemical reactivity and coordination properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(9)10)8(5)11/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUTWAZFIDHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340381
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-34-4
Record name Picolinic acid, 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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